![molecular formula C11H11F3N4O4 B1304736 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 36317-84-7](/img/structure/B1304736.png)
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives with different substituents on the phenyl ring and their biological activities. For instance, one paper describes the effect of 1-(m-trifluoromethylphenyl)-piperazine on serotonin binding and turnover in rat brain, suggesting its role as a serotonin receptor agonist . Another paper discusses the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones . Although these compounds are not the exact compound , they provide insight into the chemical reactivity and potential applications of related piperazine derivatives.
Synthesis Analysis
The synthesis of piperazine derivatives can involve various routes depending on the desired substituents. For example, the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines was achieved through a diastereoselective nucleophilic addition involving the Ruppert-Prakash reagent . Another synthetic approach for piperazine derivatives utilized a four-component cyclocondensation . These methods highlight the versatility of synthetic strategies that could potentially be adapted for the synthesis of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted with various functional groups. The papers provided do not directly analyze the molecular structure of 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine, but NMR and mass spectrometry are commonly used techniques for structural characterization, as seen in the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones and 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can vary widely depending on the substituents attached to the piperazine ring. For instance, the presence of a trifluoromethyl group can influence the electronic properties of the molecule and its interactions with biological targets, as seen with 1-(m-trifluoromethylphenyl)-piperazine acting as a serotonin receptor agonist . The introduction of nitro groups could further alter the reactivity, potentially making the compound more electrophilic or suitable for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of trifluoromethyl and nitro groups would likely affect the compound's lipophilicity, boiling point, and solubility. While the papers do not provide specific data on 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine, they do discuss the properties of related compounds. For example, the analgesic activity of certain piperazine derivatives was attributed to their chemical structure and properties . These properties are crucial for the biological activity and potential applications of the compounds in medicinal chemistry.
Aplicaciones Científicas De Investigación
Broad-Spectrum Anti-Cancer Activity
- O-arylated diazeniumdiolates, compounds related in structural complexity and potentially in mechanistic pathways to the compound , have shown promising in vivo activity in various rodent cancer models. These include applications in treating prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer. Their activation for anti-cancer effects involves glutathione-S-transferase (GST)-induced release of cytotoxic nitric oxide (NO), with ongoing research focused on improving formulations and exploring new applications (Keefer, 2010).
Antimicrobial Agents
- A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains, demonstrating the potential utility of piperazine derivatives as antimicrobial agents (Jadhav et al., 2017).
Insecticidal Applications
- Research into the use of PAPP, a 5-HT(1A) agonist with high affinity for serotonin receptors from the parasitic nematode Haemonchus contortus, has led to the design and synthesis of a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives. These compounds showed growth-inhibiting and larvicidal activities against the armyworm, indicating the potential of such derivatives for novel insecticidal applications (Cai et al., 2010).
Herbicidal Activity
- Novel 1-phenyl-piperazine-2,6-diones have been synthesized and showed significant herbicidal activity, highlighting the potential of piperazine derivatives in agricultural applications (Li et al., 2005).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
Propiedades
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O4/c12-11(13,14)7-5-8(17(19)20)10(9(6-7)18(21)22)16-3-1-15-2-4-16/h5-6,15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMOXSJPOKMGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378976 |
Source


|
| Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine | |
CAS RN |
36317-84-7 |
Source


|
| Record name | 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

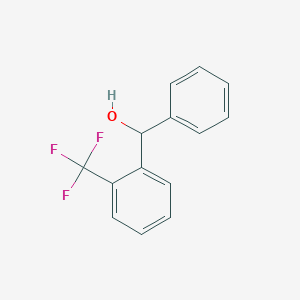
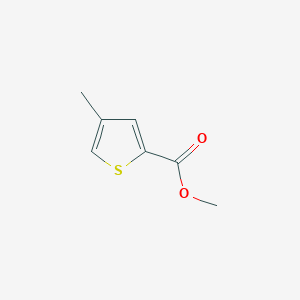

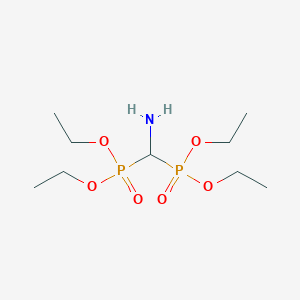
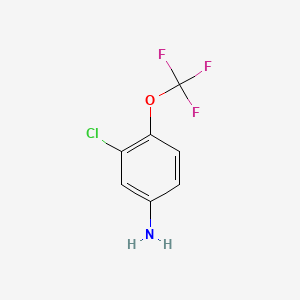

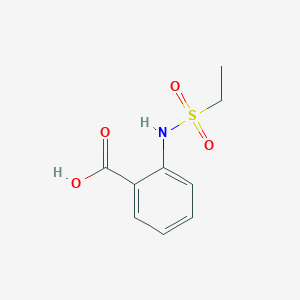


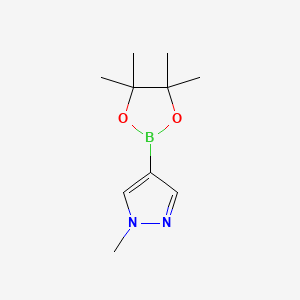

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)

